1-But-3-ynyl-4-methoxypiperidine;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-But-3-ynyl-4-methoxypiperidine;hydrochloride typically involves the reaction of 1-But-3-ynyl-4-methoxypiperidine with hydrochloric acid to form the hydrochloride salt . The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclization reactions to form the piperidine ring.
Reduction Reactions: Employing reduction reactions to introduce the methoxy group.
Hydrochloride Formation: Reacting the base compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-But-3-ynyl-4-methoxypiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-But-3-ynyl-4-methoxypiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving piperidine derivatives and their biological activities.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other pharmacologically active piperidines.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 1-But-3-ynyl-4-methoxypiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-But-3-ynyl-4-methoxypiperidine;hydrochloride can be compared with other similar compounds, such as:
1-But-3-ynyl-4-methoxypiperidine: The base compound without the hydrochloride salt.
4-Methoxypiperidine: A simpler piperidine derivative with a methoxy group.
1-But-3-ynylpiperidine: A piperidine derivative with a but-3-ynyl group but without the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-but-3-ynyl-4-methoxypiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-4-7-11-8-5-10(12-2)6-9-11;/h1,10H,4-9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSIRFGLDCZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCC#C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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